molecular formula C9H14N2 B1330052 2-Phenylpropane-1,2-diamine CAS No. 5257-35-2

2-Phenylpropane-1,2-diamine

Cat. No.: B1330052
CAS No.: 5257-35-2
M. Wt: 150.22 g/mol
InChI Key: QWTBDURSHGHHTA-UHFFFAOYSA-N
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Description

2-Phenylpropane-1,2-diamine (CAS 5462-03-3) is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It features a density of approximately 1.013 g/cm³ and a boiling point of 287.3°C at 760 mmHg, presenting as a liquid under standard conditions . This diamine compound serves as a valuable scaffold and building block in organic synthesis and medicinal chemistry research. Its structure, comprising both aromatic and aliphatic amine functional groups, makes it a versatile intermediate for constructing more complex molecules. While direct data on this compound is limited, research on closely related 1,2-diamine structures highlights their significant potential. Specifically, analogs such as 3-phenylpropane-1,2-diamine have been identified as effective scaffolds for designing inhibitors of Aminopeptidase N (APN/CD13) . APN is a zinc-dependent metalloprotease that is overexpressed on the surface of various human cancer cells and plays a key role in tumor invasion, angiogenesis, and metastasis . Consequently, this compound and its derivatives are of high interest in the development of novel antitumor agents . Researchers can utilize this compound to explore its mechanism of action in biochemical pathways and its potential as a precursor for therapeutic agents. This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-phenylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTBDURSHGHHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967001
Record name 2-Phenylpropane-1,2-diamine
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5257-35-2
Record name 1,2-Propanediamine, 2-phenyl-
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Record name 2-Phenylpropane-1,2-diamine
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Record name 2-phenylpropane-1,2-diamine
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Preparation Methods

Amination of 2-Phenyl-1,2-Propanediol with Ammonia

One common synthetic route involves the direct amination of 2-phenyl-1,2-propanediol using ammonia in the presence of a catalyst. This reaction typically requires elevated temperature and pressure to facilitate the substitution of hydroxyl groups by amino groups, yielding 2-phenylpropane-1,2-diamine.

  • Reaction conditions: High pressure (8–12 MPa), elevated temperature (160–220 °C).
  • Catalysts: Transition metal catalysts such as copper oxide (CuO), cobalt oxide (Co2O3) supported on alumina (Al2O3) or diatomaceous earth.
  • Process: Often conducted in continuous flow or batch high-pressure reactors to maintain consistent reaction conditions and improve yield.
  • Post-reaction: The product mixture is purified by distillation or rectification to isolate the diamine with high purity.

This method is industrially favored due to its relatively straightforward process and scalability.

Hydrogenation of 2-Phenylpropionitrile Derivatives

Another approach involves the catalytic hydrogenation of nitrile precursors such as 2-phenylpropionitrile or related carbamate esters.

  • Reaction conditions: Hydrogen gas under moderate pressure (around 75–78 psi), temperature range 50–64 °C.
  • Catalysts: 5% palladium on activated carbon (Pd/C) in ethanol solvent.
  • Process: The nitrile is hydrogenated to the corresponding amine hydrochloride salt, which can be isolated by filtration and recrystallization.
  • Yield: Approximately 76% yield reported for 2-phenylpropan-1-amine hydrochloride, a close structural analog.

Though this method is more commonly applied to monoamines, it provides a foundation for preparing diamine derivatives by further functionalization.

Amination of 1,2-Dichloropropane with Liquid Ammonia

A patented industrial method involves the reaction of 1,2-dichloropropane with liquid ammonia in the presence of a catalyst.

  • Reaction conditions: Temperature 160–180 °C, pressure 8–12 MPa, reaction time 4–5 hours.
  • Catalysts: Mixed metal oxides such as CuO, Co2O3 with Mg and Cr promoters on Al2O3 carriers.
  • Process: The reaction occurs in a high-pressure autoclave with water as a co-solvent to improve solvation and reduce side reactions.
  • Advantages: Simplified process, low pollution, high selectivity, and efficient recycling of excess ammonia.
  • Purification: After reaction completion, excess ammonia is vented, and the product is purified by distillation.

This method is notable for its environmental and economic benefits in large-scale production.

Detailed Reaction Parameters and Conditions

Preparation Method Temperature (°C) Pressure (MPa) Reaction Time (h) Catalyst Type Solvent/Medium Notes
Amination of 2-phenyl-1,2-propanediol 160–220 8–12 6–15 CuO, Co2O3 on Al2O3 or diatomaceous earth Ammonia (liquid/gas) High pressure and temperature required; continuous flow reactors improve yield
Hydrogenation of 2-phenylpropionitrile 50–64 ~0.5 (75–78 psi) 3 5% Pd/C Ethanol Produces amine hydrochloride salt; moderate conditions; 76% yield reported
Amination of 1,2-dichloropropane 160–180 8–12 4–5 CuO, Co2O3 with Mg, Cr promoters on Al2O3 Liquid ammonia + water High selectivity; environmentally friendly; one-pot process; catalyst recycled

Research Findings and Analysis

  • Catalyst Efficiency: Transition metal oxide catalysts supported on alumina or diatomaceous earth show high activity and selectivity for amination reactions, minimizing side products such as cyclammonium compounds.

  • Reaction Medium: The use of liquid ammonia as both reagent and solvent is critical for achieving high conversion rates. Addition of water as a co-solvent improves solvation and reduces side reactions.

  • Process Optimization: Reaction parameters such as temperature, pressure, catalyst loading, and ammonia-to-substrate molar ratio are optimized to balance conversion, selectivity, and energy consumption. For example, catalyst loading typically ranges from 2% to 10% relative to substrate mass.

  • Environmental and Economic Considerations: The one-pot high-pressure amination process reduces waste and energy consumption. Recycling of excess ammonia and low distillate by-products enhances sustainability and lowers production costs.

  • Alternative Routes: While hydrogenation of nitrile precursors is effective for related amines, direct amination of diols or halogenated precursors remains the preferred industrial route for this compound due to better yields and fewer steps.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpropane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines.

Scientific Research Applications

2-Phenylpropane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylpropane-1,2-diamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-phenylpropane-1,2-diamine becomes evident when compared to analogs. Below is a detailed analysis supported by data tables and research findings.

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Name Molecular Formula Key Features Biological Activity/Applications References
This compound C₉H₁₄N₂ Phenyl at C2; dual amines at C1 and C2 APN inhibition; anticancer activity
3-Phenylpropane-1,2-diamine C₉H₁₄N₂ Phenyl at C3; positional isomer Reduced steric hindrance; weaker APN binding
p-Phenylenediamine C₆H₈N₂ Benzene ring with para-amine groups Dye synthesis; limited therapeutic use
1,3-Propanediamine C₃H₈N₂ Linear diamine; no aromatic substituents General reactivity; less target specificity
4-Fluoro-1-N-(propan-2-yl)benzene-1,2-diamine C₉H₁₄FN₂ Fluorine substituent; branched alkyl chain Enhanced reactivity in medicinal chemistry
Cyclopropane-1,2-diamine C₃H₈N₂ Three-membered ring; high ring strain Catalyst in asymmetric synthesis

Key Insights:

Positional Isomerism :

  • The phenyl group's position dramatically alters biological activity. For example, 3-phenylpropane-1,2-diamine (phenyl at C3) exhibits weaker APN inhibition than the C2-phenyl analog due to reduced steric effects and altered binding geometry .
  • Fluorinated analogs, such as 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine, demonstrate enhanced electronic effects, improving interactions with hydrophobic enzyme pockets .

Aromatic vs. Aliphatic Diamines: p-Phenylenediamine lacks the propane backbone, limiting its conformational flexibility and therapeutic utility compared to this compound . 1,3-Propanediamine (linear aliphatic diamine) shows nonspecific reactivity, underscoring the importance of aromatic groups in target specificity .

Cyclic vs. Acyclic Structures :

  • Cyclopropane-1,2-diamine leverages ring strain for catalytic applications, whereas this compound’s acyclic structure favors flexibility in drug-receptor interactions .

Substituent Effects :

  • Bromine or chlorine substituents (e.g., in 1-(3-bromo-5-methylphenyl)ethane-1,2-diamine) increase electrophilicity, enhancing covalent binding to biological targets .
  • Trifluoromethyl groups (e.g., in 4-(trifluoromethyl)benzene-1,2-diamine) improve metabolic stability and bioavailability .

Biological Activity

2-Phenylpropane-1,2-diamine, also known by its CAS number 5257-35-2, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

The molecular formula of this compound is C₉H₁₄N₂. It is a derivative of 1,2-propanediamine where one hydrogen atom on the carbon chain is substituted by a phenyl group. This structural modification allows the compound to interact with various biological targets and pathways.

Target Enzymes:
Research indicates that compounds with a similar structure to this compound may inhibit aminopeptidase N (APN), a zinc-dependent transmembrane exopeptidase involved in various physiological processes. The inhibition of APN can affect cellular functions such as growth and differentiation.

Biochemical Pathways:
The compound may influence the phenylpropanoid pathway, which is crucial for the biosynthesis of numerous organic compounds. This pathway's modulation can have downstream effects on plant metabolism and potentially on human health through dietary components.

Molecular Interactions:
At a molecular level, this compound can bind to specific receptors or enzymes, modulating their activity. Such interactions can lead to various biological effects depending on the target involved.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity. It has been tested against several bacterial strains and has shown promising results in inhibiting growth.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

Recent research highlighted the use of this compound in drug development. For instance:

  • Anticancer Activity: A study demonstrated that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines, including liver cancer (HepG2) and breast cancer cells .
  • Mechanistic Insights: In vitro assays revealed that the compound could disrupt cellular signaling pathways critical for cancer cell survival, leading to increased rates of apoptosis .

Biochemical Analysis

Biochemical assays have shown that this compound can participate in various reactions:

  • Oxidation: It can be oxidized to form imines or nitriles.
  • Reduction: Reduction reactions can yield different amines.
  • Substitution Reactions: The phenyl group can engage in electrophilic aromatic substitution reactions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of specific bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits aminopeptidase N

Q & A

Q. What are the recommended synthetic routes for 2-Phenylpropane-1,2-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves alkylation of o-phenylenediamine derivatives. For example, 1-bromopropane reacts with o-phenylenediamine in ethanol/pyridine under reflux for 6 hours to yield N1,N2-dipropylbenzene-1,2-diamine derivatives . Key parameters include:
  • Solvent system : Ethanol/pyridine mixtures enhance nucleophilic substitution.
  • Molar ratios : Bimolar ratios (2:1 alkyl halide:diamine) prevent over-alkylation.
  • Temperature : Reflux conditions (~78°C for ethanol) ensure sufficient reactivity.
    Side products (e.g., mono-alkylated intermediates) can be minimized via controlled stoichiometry and reaction time.

Q. How should researchers characterize the purity and structural integrity of this compound derivatives?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic proton splitting in o-phenylenediamine derivatives) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of amine groups).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity, especially for nitro-substituted analogs like 3-nitro-1,2-phenylenediamine .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on safety data for structurally similar diamines :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors/dust (linked to respiratory toxicity).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture.
  • Spill management : Neutralize with dilute acetic acid and adsorb using vermiculite.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the corrosion inhibition efficiency of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gaps, Fukui indices) to correlate with experimental corrosion rates. For example:
ParameterCorrelation with Inhibition EfficiencyReference Compound
HOMO EnergyHigher = Better electron donationDETA, TETA
Adsorption EnergyMore negative = Stronger bindingPEHA
Combine DFT with electrochemical tests (e.g., potentiodynamic polarization) to validate predictions .

Q. What mechanistic insights explain the thermal stability of this compound under varying conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition pathways. For propane-1,2-diamine analogs:
  • Decomposition onset : ~180–200°C (varies with substituents) .
  • Key factors : Hydrogen bonding between amine groups enhances stability; nitro substituents (e.g., 4-nitro-1,2-phenylenediamine) lower melting points (mp 196–201°C) but increase oxidative degradation risks .

Q. How do steric and electronic effects influence the ligand properties of this compound in coordination chemistry?

  • Methodological Answer : Compare with structurally constrained diamines (e.g., trans-cyclopentane-1,2-diamine):
PropertyThis compoundtrans-Cyclopentane-1,2-diamine
Chelation Angle~90° (rigid aromatic ring)~60° (strain-free cyclopentane)
Electron DonationModerate (aryl vs. alkyl)High (flexible alkyl chain)
Use X-ray crystallography to resolve metal-ligand complexes and UV-vis spectroscopy to assess electronic transitions .

Q. What strategies optimize the functionalization of this compound for bioapplications (e.g., fluorescent probes)?

  • Methodological Answer : Nitro or fluoro substituents enhance reactivity for bio-conjugation:
  • Nitro groups : Enable reduction to amino groups for coupling with biomolecules (e.g., 3,5-dinitro-1,2-phenylenediamine → fluorescent tags via diazotization) .
  • Fluorinated analogs : Introduce electron-withdrawing groups (e.g., 6-fluoro-2-methoxyphenyl derivatives) to tune solubility and binding affinity .

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